molecular formula C14H22Cl2N2O2S B1679415 RN-1734 CAS No. 946387-07-1

RN-1734

Numéro de catalogue: B1679415
Numéro CAS: 946387-07-1
Poids moléculaire: 353.3 g/mol
Clé InChI: IHYZMEAZAIFMTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ce composé est connu pour sa capacité à antagoniser complètement l'activation de TRPV4 par 4αPDD avec des valeurs d'IC50 micromolaires basses pour les canaux TRPV4 humains, murins et de rats . RN-1734 a été largement utilisé dans la recherche scientifique pour étudier le rôle de TRPV4 dans divers processus physiologiques et pathologiques.

Applications De Recherche Scientifique

Oncology Applications

Melanoma Treatment
Recent studies have indicated that RN-1734 may serve as a novel therapeutic agent for treating melanoma. In vitro experiments demonstrated that this compound significantly reduced the viability of G-361 human melanoma cells by inducing oxidative stress and apoptosis. The compound was tested at various concentrations (1, 5, 25, 50, and 100 μM), with results showing a marked decrease in cell viability compared to control groups . This suggests that this compound could be a promising candidate for further research in melanoma therapies.

Colorectal Cancer
In addition to melanoma, this compound has shown efficacy in colorectal cancer models. Studies revealed that treatment with this compound led to decreased cell viability in colorectal cancer cell lines when combined with fatty acid amide hydrolase inhibitors . This indicates its potential role in enhancing the effectiveness of existing cancer treatments.

Neurological Applications

Demyelination and Neuroinflammation
this compound has been investigated for its protective effects against demyelination in the central nervous system. In vitro analyses demonstrated that this compound inhibited calcium influx and reduced levels of inflammatory cytokines such as interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α) in lipopolysaccharide (LPS)-activated microglial cells. This action was linked to the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammation and apoptosis in oligodendrocytes . These findings highlight this compound's potential as a therapeutic agent for conditions characterized by neuroinflammation and demyelination.

Pain Management
In studies involving animal models, intraarticular injection of this compound into knee joints resulted in reduced nociceptive responses to noxious stimuli without affecting responses to innocuous stimuli. This suggests that this compound may be effective in managing pain associated with joint disorders by modulating TRPV4 activity .

Inflammation and Pain Applications

Chronic Pain Conditions
The role of TRPV4 channels in pain perception makes this compound a candidate for managing chronic pain conditions. The compound has been shown to alleviate pain responses in models of inflammation by reducing glial activation and inflammatory cytokine production . This positions this compound as a potential adjunct therapy for chronic pain management.

Data Summary Table

Application Area Findings Study Reference
Melanoma TreatmentReduced cell viability in G-361 cells
Colorectal CancerDecreased viability in cancer cell lines
Neurological ProtectionInhibited inflammatory cytokines; reduced oligodendrocyte apoptosis
Pain ManagementReduced nociceptive responses post-injection

Analyse Biochimique

Biochemical Properties

RN-1734 interacts with the TRPV4 channel, a non-selective cation channel that is sensitive to various stimuli including mechanical, chemical, and selective pharmacological compounds . This compound completely antagonizes 4αPDD-mediated activation of TRPV4 with comparable, low micromolar IC50 values for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It clearly decreases the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) without altering the number of olig2-positive cells . This suggests that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the TRPV4 channel and inhibiting its activation . This inhibition can lead to changes in gene expression and enzyme activity, providing a thorough explanation of the mechanism of action of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, this compound was shown to significantly decrease the percentage of cleaved-caspase 3 positive cells after 27 hours of incubation . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

In a CPZ-induced demyelination mouse model, this compound was administered at a dosage of 0.5 μl (10 μM in 5% DMSO and 0.9% NaCl) via a microinjector pump for 5 weeks . This treatment significantly reversed the decrease in CNP protein and improved myelination in the mice .

Méthodes De Préparation

La synthèse de RN-1734 implique plusieurs étapes, commençant par la préparation de la structure de base du benzènesulfonamide. La voie de synthèse comprend généralement :

    Nitration et réduction : La nitration d'un dérivé benzénique approprié suivie d'une réduction pour former l'amine correspondante.

    Sulfonation : L'introduction du groupe sulfonamide par des réactions de sulfonation.

    Substitution : La substitution du groupe amine par des groupes isopropyle et isopropylaminoéthyle.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles suivent généralement des voies de synthèse similaires avec une optimisation pour la production à grande échelle, y compris l'utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

RN-1734 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes ou de sulfones.

    Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés amines correspondants.

    Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro, conduisant à la formation de divers dérivés substitués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme les amines pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme outil pour étudier les propriétés chimiques et la réactivité des antagonistes de TRPV4.

    Biologie : Employé dans la recherche pour comprendre le rôle de TRPV4 dans les processus cellulaires, y compris l'afflux de calcium et la signalisation cellulaire.

    Médecine : Étudié pour ses applications thérapeutiques potentielles dans les affections impliquant TRPV4, telles que la douleur, l'inflammation et les maladies neurodégénératives.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant TRPV4 et les voies associées

5. Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le canal TRPV4. Le composé se lie au canal TRPV4 et inhibe son activation par 4αPDD, un agoniste connu de TRPV4. Cette inhibition empêche l'afflux d'ions calcium dans les cellules, modulant ainsi divers processus cellulaires. Les cibles moléculaires de this compound comprennent les canaux TRPV4 dans les cellules humaines, murines et de rats, avec des valeurs d'IC50 de 2,3 μM, 5,9 μM et 3,2 μM, respectivement .

Comparaison Avec Des Composés Similaires

RN-1734 est unique parmi les antagonistes de TRPV4 en raison de sa forte sélectivité et de sa puissance. Des composés similaires comprennent :

This compound se distingue par sa capacité à antagoniser complètement l'activation de TRPV4 avec des valeurs d'IC50 micromolaires basses, ce qui en fait un outil précieux dans la recherche sur TRPV4 .

Activité Biologique

RN-1734 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a significant role in various physiological processes, including inflammation, nociception, and myelination. This article reviews the biological activity of this compound based on diverse research findings, including its effects on demyelination, pain modulation, and cardiovascular responses.

TRPV4 is a non-selective cation channel that is activated by various stimuli such as temperature changes, mechanical stress, and osmotic pressure. This compound inhibits TRPV4 activity, leading to several biological effects:

  • Inhibition of Inflammation : this compound has been shown to suppress the activation of microglia and astrocytes in the central nervous system (CNS), which are key players in neuroinflammation. This inhibition results in decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
  • Alleviation of Demyelination : In a cuprizone-induced demyelination mouse model, this compound treatment resulted in improved myelination and reduced glial reactivity. The compound inhibited oligodendrocyte apoptosis induced by LPS-activated microglia through the NF-κB signaling pathway .

Effects on Pain Modulation

This compound has been investigated for its analgesic properties in various pain models:

  • Nociceptive Pain : Intraarticular injection of this compound into knee joints significantly reduced the responsiveness of C-fibres to noxious stimuli without affecting responses to innocuous stimuli. This suggests that this compound selectively modulates pain pathways associated with TRPV4 activity .
  • Inflammatory Pain : In inflamed joints, this compound diminished both innocuous and noxious responses in C-fibres, indicating its potential as an analgesic agent in inflammatory pain conditions .

Cardiovascular Effects

Research indicates that this compound can influence cardiovascular parameters:

  • Blood Pressure Regulation : Studies have shown that this compound administration prevents hypotonic saline-induced decreases in blood pressure in mice. This suggests a role for TRPV4 in osmosensing and cardiovascular homeostasis .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study FocusFindingsReference
Inhibition of DemyelinationReduced glial activation and pro-inflammatory cytokine production; improved remyelination.
Pain ModulationDecreased C-fibre responsiveness to noxious stimuli; effective in both normal and inflamed joints.
Cardiovascular EffectsPrevented blood pressure reduction during hypotonic challenges; involved in osmosensing.

Case Studies

  • Demyelination Model : In a study utilizing a cuprizone-induced demyelination model, mice treated with this compound exhibited significant reductions in demyelination markers and inflammatory responses compared to control groups. This highlights the potential therapeutic role of this compound in demyelinating diseases.
  • Knee Joint Pain Study : A study involving intraarticular administration of this compound demonstrated its effectiveness in reducing pain responses in both normal and inflamed knee joints. The results indicated a selective inhibition of C-fibre responses to noxious stimuli without affecting innocuous sensations.

Propriétés

IUPAC Name

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYZMEAZAIFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394046
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-07-1
Record name 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RN-1734
Reactant of Route 2
Reactant of Route 2
RN-1734
Reactant of Route 3
Reactant of Route 3
RN-1734
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
RN-1734
Reactant of Route 5
RN-1734
Reactant of Route 6
RN-1734

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.